Methanone, (3,5-diphenyl-4-isoxazolyl)(4-phenyl-1H-pyrrol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (3,5-diphenyl-4-isoxazolyl)(4-phenyl-1H-pyrrol-3-yl)- is a complex organic compound that features a unique combination of isoxazole and pyrrole rings Isoxazole is a five-membered heterocycle containing one oxygen and one nitrogen atom, while pyrrole is a five-membered ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3,5-diphenyl-4-isoxazolyl)(4-phenyl-1H-pyrrol-3-yl)- typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring through cyclization reactions involving hydroxylamine and diketones. The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methanone, (3,5-diphenyl-4-isoxazolyl)(4-phenyl-1H-pyrrol-3-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methanone, (3,5-diphenyl-4-isoxazolyl)(4-phenyl-1H-pyrrol-3-yl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methanone, (3,5-diphenyl-4-isoxazolyl)(4-phenyl-1H-pyrrol-3-yl)- involves its interaction with specific molecular targets. The isoxazole and pyrrole rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like 4,5-diphenyl-4-isoxazoline have similar structures and biological activities.
Pyrrole Derivatives: Compounds such as 1H-pyrrole-2-carboxylic acid share the pyrrole ring and exhibit similar chemical reactivity
Uniqueness
Methanone, (3,5-diphenyl-4-isoxazolyl)(4-phenyl-1H-pyrrol-3-yl)- is unique due to the combination of isoxazole and pyrrole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
833458-21-2 |
---|---|
Molecular Formula |
C26H18N2O2 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(3,5-diphenyl-1,2-oxazol-4-yl)-(4-phenyl-1H-pyrrol-3-yl)methanone |
InChI |
InChI=1S/C26H18N2O2/c29-25(22-17-27-16-21(22)18-10-4-1-5-11-18)23-24(19-12-6-2-7-13-19)28-30-26(23)20-14-8-3-9-15-20/h1-17,27H |
InChI Key |
RXNLKXRYEGOVOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC=C2C(=O)C3=C(ON=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.